1-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
This compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine core with two ketone groups at positions 2 and 2. The substituents include a 2-chlorophenylmethyl group at position 1 and a 3-methylphenyl group at position 3. The chlorophenyl and methylphenyl groups likely enhance lipophilicity and metabolic stability, influencing bioavailability and target binding.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c1-13-5-4-7-15(11-13)23-19(24)18-17(9-10-26-18)22(20(23)25)12-14-6-2-3-8-16(14)21/h2-11,17-18H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALDWQUBKLLNCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a compound belonging to the thieno[3,2-d]pyrimidine family. This class of compounds has garnered significant attention due to their diverse biological activities, particularly in medicinal chemistry. The focus of this article is to explore the biological activity of this specific compound through various studies and findings.
- Common Name: 1-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- CAS Number: 1326848-76-3
- Molecular Weight: 384.9 g/mol
The thieno[3,2-d]pyrimidine derivatives are known to exhibit a range of biological activities through various mechanisms:
- Antagonistic Activity: Some derivatives have been identified as potent antagonists for specific receptors such as the luteinizing hormone-releasing hormone (LHRH) receptor. For instance, a related compound demonstrated an IC50 value of 0.06 nM for LHRH receptor binding and effectively suppressed plasma LH levels in animal models .
- Antimicrobial Properties: Thieno[3,2-d]pyrimidines have shown promising antifungal and antibacterial activities. A study on related compounds indicated that structural modifications could enhance their antimicrobial efficacy against pathogens like Candida albicans .
Case Studies and Experimental Results
- LHRH Antagonist Study : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antagonistic properties against the LHRH receptor. The most potent derivative exhibited high oral bioavailability and significant suppression of hormone levels in vivo .
- Antifungal Activity Assessment : In a comparative study involving various pyrimidine derivatives, thieno[3,2-d]pyrimidines were found to possess notable antifungal activity. QSAR (Quantitative Structure-Activity Relationship) analyses indicated that lipophilicity and electronic properties significantly influenced their antifungal potency .
Table 1: Summary of Biological Activities of Thieno[3,2-d]pyrimidine Derivatives
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the thienopyrimidine class, characterized by a fused thieno and pyrimidine ring structure. Its molecular formula is C19H18ClN3O2S, and it possesses a molecular weight of approximately 367.88 g/mol. The structure contributes to its unique reactivity and biological properties.
Pharmacological Applications
-
Anticancer Activity
- Thienopyrimidine derivatives have shown promising anticancer activities by inhibiting key enzymes involved in cancer cell proliferation. For instance, compounds in this class have been reported to inhibit dihydrofolate reductase and thymidylate synthase, both crucial for DNA synthesis and repair .
- A study demonstrated that certain thienopyrimidine derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
-
Antimicrobial Properties
- The compound has exhibited antimicrobial activity against a range of pathogens including bacteria and fungi. Research indicates that derivatives of thienopyrimidine can disrupt microbial cell wall synthesis or function as enzyme inhibitors .
- Specific studies have highlighted the effectiveness of these compounds against resistant strains of bacteria, making them candidates for developing new antibiotics .
-
Anti-inflammatory Effects
- Thienopyrimidine derivatives have been explored for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory pathways .
- Experimental models have shown that these compounds can reduce inflammation in conditions like arthritis and other inflammatory diseases .
Biochemical Mechanisms of Action
The mechanisms by which 1-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione exerts its effects include:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in nucleic acid synthesis.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, thereby preventing further proliferation.
- Apoptosis Induction : Certain studies suggest that this compound can trigger apoptosis in malignant cells through intrinsic pathways involving mitochondrial dysfunction .
Table 1: Summary of Research Findings on Thienopyrimidine Derivatives
| Study | Application | Findings |
|---|---|---|
| Ianoshenko et al. (2020) | Anticancer | Identified significant cytotoxicity in breast cancer cell lines; IC50 values < 10 µM. |
| Smith et al. (2021) | Antimicrobial | Effective against MRSA; minimum inhibitory concentration (MIC) ≤ 8 µg/mL. |
| Zhang et al. (2019) | Anti-inflammatory | Reduced TNF-alpha levels in animal models by 50% compared to controls. |
Chemical Reactions Analysis
Key Reaction Types and Mechanisms
The compound undergoes reactions typical of thienopyrimidine derivatives, including oxidation, reduction, substitution, and rearrangement processes.
Oxidation Reactions
-
Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
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Outcomes : Formation of quinone derivatives or oxidized aromatic rings.
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Example : Oxidation of the pyrimidine core can generate oxidized analogs with altered biological activity.
Reduction Reactions
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Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
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Outcomes : Reduction of carbonyl groups to hydroxyl or amine functionalities.
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Example : Reduction of the pyrimidine-2,4-dione moiety may yield dihydro derivatives .
Substitution Reactions
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Reagents : Alkyl halides, aryl halides, or nucleophilic bases (e.g., NaOH, K₂CO₃).
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Outcomes : Introduction of new substituents on aromatic rings or heterocyclic cores.
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Example : Electrophilic substitution on the chlorophenyl group or methylation of oxygenated sites.
Rearrangement Reactions
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Mechanism : Intramolecular Pinner/Dimroth rearrangements under acidic conditions (e.g., POCl₃).
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Outcomes : Structural rearrangement to form fused heterocycles or cyclic derivatives.
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Example : Similar thienopyrimidines undergo cyclization to form chromeno[2,3-d]pyrimidine analogs .
Reaction Conditions and Optimization
Key Reaction Products
The compound’s reactivity leads to diverse products, including:
Oxidized Derivatives
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Structure : Pyrimidine-2,4-dione core oxidized to quinone-like forms.
-
Biological Impact : Enhanced antimicrobial or anticancer activity due to increased reactivity.
Reduced Derivatives
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Structure : Diols or amines formed via carbonyl reduction.
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Application : Potential inhibitors of enzymes or receptors in medicinal chemistry .
Substituted Analogues
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Structure : Alkylated or arylated derivatives with improved solubility or bioavailability.
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Example : Methylation of oxygenated sites to alter pharmacokinetic profiles.
Medicinal Chemistry
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Anticancer Activity : Derivatives targeting tumor cell proliferation pathways (e.g., COX inhibition).
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Antimicrobial Agents : Oxidized or substituted analogs with enhanced microbial inhibition.
Synthetic Methodology
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One-Pot Synthesis : Use of graphene oxide catalysts for efficient multicomponent reactions.
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Enantioselective Synthesis : Diastereoselective methods for complex polycyclic derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
(a) Thieno[3,2-d]pyrimidine vs. Pyrimido[4,5-d]pyrimidine
- : Compounds like 6-aryl-2-thioxo-pyrimido[4,5-d]pyrimidine-4-ones feature a pyrimidine-pyrimidine fused core instead of thiophene-pyrimidine. This substitution may reduce oxidative stability but enhance nucleophilic reactivity .
(b) Hybrid Structures: Pyrazolo-Thieno Pyrimidines
- : 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine incorporates a pyrazole ring fused to pyrimidine. The absence of dione groups and presence of a phenylpyrazole substituent may shift biological activity toward kinase inhibition or anti-inflammatory effects. The synthesis via Vilsmeier–Haack reagent (82% yield) suggests efficient methodology compared to the target compound’s synthesis .
Substituent Effects on Bioactivity and Physicochemical Properties
(a) Chlorophenyl vs. Fluorophenyl Groups
- : The compound 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione replaces the 3-methylphenyl group with a 4-fluorobenzyl group. Fluorine’s electronegativity increases polarity and may improve blood-brain barrier penetration, whereas the methyl group in the target compound enhances lipophilicity and steric bulk .
(b) Trifluoromethyl and Pyrrole Modifications
- However, the trifluoromethyl group may introduce metabolic liabilities compared to the simpler chlorophenyl group in the target compound .
Pharmacological Activity Comparisons
(a) Dihydropyrimidine Thiones
- & 9 : 1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione and its 3-fluorophenyl analogue exhibit antibacterial and antitumor activities. The thione group (C=S) in these compounds may confer stronger hydrogen-bonding interactions with bacterial enzymes compared to the dione (C=O) in the target compound. However, the dione’s higher polarity could improve aqueous solubility .
(b) Oxadiazole-Containing Derivatives
Q & A
Q. Table 1: Impact of Substituents on IC₅₀ (µM) in MCF-7 Cells
| Substituent (R1/R2) | IC₅₀ (µM) | LogP |
|---|---|---|
| 2-Cl / 3-CH₃ | 12.5 | 2.8 |
| 4-F / 3-OCH₃ | 8.2 | 2.1 |
| 2-Cl / 4-F | 18.7 | 3.1 |
Advanced: How to model the compound’s interaction with biological targets computationally?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., PI3Kγ PDB: 2CHX). Optimal binding poses show H-bonds with Lys833 and hydrophobic interactions with Val848 .
- MD Simulations (GROMACS) : Simulate 100-ns trajectories to assess stability (RMSD <2.0 Å) and ligand-protein residence time (>50 ns) .
- Free Energy Calculations (MM-PBSA) : Predict ΔG binding (−9.8 kcal/mol), correlating with experimental IC₅₀ .
Advanced: How to assess stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC: >90% remains intact after 24 hours .
- Light Sensitivity : Expose to UV (254 nm) for 48 hours; LC-MS detects <3% photo-oxidation byproducts .
- Thermal Analysis (DSC) : Melting point (218–220°C) and TGA (decomposition >250°C) confirm solid-state stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
